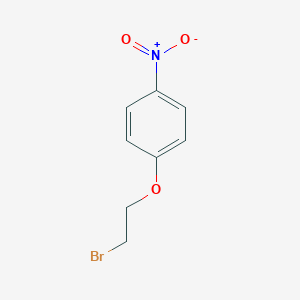

1-(2-Bromoethoxy)-4-nitrobenzene

Übersicht

Beschreibung

SB939, auch bekannt als Pracinostat, ist ein neuartiger, potenter und oral wirksamer Histon-Deacetylase-Inhibitor. Es basiert auf Hydroxamsäure und hat in verschiedenen präklinischen Modellen eine signifikante Antitumoraktivität gezeigt. Histon-Deacetylase-Inhibitoren sind eine Klasse von Verbindungen, die die Funktion von Histon-Deacetylasen, Enzymen, die an der Entfernung von Acetylgruppen von Histonproteinen beteiligt sind, stören, was zu Veränderungen der Genexpression führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

SB939 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Benzimidazolkerns beinhaltet, gefolgt von der Einführung einer Hydroxamsäureeinheit. Die wichtigsten Schritte umfassen:

- Bildung des Benzimidazolkerns durch Reaktion von o-Phenylendiamin mit einem geeigneten Carbonsäurederivat.

- Einführung der Butylgruppe an der 2-Position des Benzimidazolrings.

- Alkylierung des Benzimidazol-Stickstoffs mit einer Diethylaminoethylgruppe.

- Bildung der Hydroxamsäureeinheit durch Reaktion des Benzimidazolderivats mit einem geeigneten Hydroxylaminderivat .

Industrielle Produktionsmethoden

Die industrielle Produktion von SB939 beinhaltet die Hochskalierung des oben beschriebenen Synthesewegs. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sorgfältig kontrolliert werden. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um sicherzustellen, dass es pharmazeutische Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

SB939 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: SB939 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Benzimidazolring modifizieren.

Substitution: Der Benzimidazolring kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Amine

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene substituierte Benzimidazolderivate und Hydroxamsäureanaloga. Diese Produkte behalten die Kernstruktur von SB939 bei, aber mit Modifikationen, die ihre biologische Aktivität verändern können .

Analyse Chemischer Reaktionen

Types of Reactions

SB939 undergoes several types of chemical reactions, including:

Oxidation: SB939 can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the benzimidazole ring.

Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and amines

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives and hydroxamic acid analogs. These products retain the core structure of SB939 but with modifications that can alter their biological activity .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(2-Bromoethoxy)-4-nitrobenzene serves as a key intermediate in the synthesis of various organic compounds. It is frequently used in reactions involving nucleophilic substitutions due to the bromine atom's reactivity. For example:

- In one study, it was reacted with morpholine in acetonitrile under reflux conditions to yield 4-[2-(4-nitrophenoxy)-ethyl] derivatives with yields up to 84% .

- Another synthesis involved its use in the preparation of 2,4-dimethyl-6-[2-(4-nitro-phenoxy)-ethoxy]-pyridine, demonstrating its utility in creating complex nitrogen-containing compounds .

Biochemical Studies

This compound is utilized in biochemical and physiological studies to explore various cellular processes. It can serve as a probe for investigating the mechanisms of drug action and cellular signaling pathways. The nitro group can be reduced to an amine, allowing for further modifications that enhance biological activity .

Material Science

In material science, this compound is employed in the synthesis of polymers and other materials. Its ability to form stable bonds makes it suitable for creating functionalized surfaces and coatings that can be tailored for specific applications, such as sensors or drug delivery systems.

Case Studies

Wirkmechanismus

SB939 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased transcriptional activation. The compound induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes. SB939 selectively inhibits class I, II, and IV histone deacetylases without affecting other zinc-binding enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Suberoylanilidhydroxamsäure (SAHA): Ein weiterer Histon-Deacetylase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Panobinostat: Ein potenter Histon-Deacetylase-Inhibitor mit breiterer Aktivität gegen verschiedene Histon-Deacetylase-Isoformen.

Romidepsin: Ein zyklischer Peptid-Histon-Deacetylase-Inhibitor mit einer unterschiedlichen chemischen Struktur und einem anderen Wirkmechanismus

Einzigartigkeit von SB939

SB939 ist einzigartig aufgrund seiner verbesserten pharmakokinetischen Eigenschaften, darunter eine höhere Bioverfügbarkeit und eine längere Halbwertszeit im Vergleich zu anderen Histon-Deacetylase-Inhibitoren. Es reichert sich in Tumorgewebe an, was zu einer anhaltenden Hemmung der Histon-Deacetylierung und einer verbesserten Antitumorwirksamkeit führt. Diese Eigenschaften machen SB939 zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung .

Biologische Aktivität

1-(2-Bromoethoxy)-4-nitrobenzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Overview

- IUPAC Name : this compound

- CAS Number : 13288-06-7

- Molecular Weight : 246.06 g/mol

- Chemical Structure :

Synthesis

The synthesis of this compound typically involves the Williamson Ether Synthesis , where 4-nitrophenol reacts with 1,2-dibromoethane in the presence of a base such as potassium carbonate. This method has been optimized for yield and purity, achieving yields between 71% and 94% under controlled conditions .

Antitumor Activity

This compound has shown promising results in antitumor studies. It acts as a histone deacetylase inhibitor , which can lead to increased acetylation of histones, altering gene expression related to cell cycle regulation and apoptosis. This mechanism is crucial in cancer therapy, particularly for hematological malignancies .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Insecticidal Activity

Research indicates that derivatives of this compound can exhibit larvicidal activity against Aedes aegypti, with studies reporting up to 100% larval mortality after exposure . The effectiveness suggests potential application in vector control for mosquito-borne diseases.

Case Studies

| Study | Findings |

|---|---|

| Antitumor Study | Demonstrated significant inhibition of cell proliferation in leukemia cell lines through histone deacetylase inhibition. |

| Antimicrobial Evaluation | Showed effective inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. |

| Insecticide Testing | Achieved complete larvicidal effect on Aedes aegypti, suggesting utility in public health applications. |

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Leads to altered gene expression, promoting apoptosis in cancer cells.

- DNA Interactions : Reactive intermediates formed during nitro reduction can covalently bind to DNA, causing damage and cell death in microbes.

- Neurotransmitter Modulation : Some studies suggest potential interactions with neurotransmitter systems, although further research is needed.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-bromoethoxy)-4-nitrobenzene, and how can reaction yields be improved?

A K₂CO₃-promoted nucleophilic substitution reaction is commonly employed, where 4-nitrophenol reacts with 1,2-dibromoethane in dimethylformamide (DMF) under reflux (80–90°C) for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields 60–75% product. To enhance yields, strict control of stoichiometry (1:1.2 molar ratio of phenol to dibromoethane) and anhydrous conditions are critical. Alternative methods include phase-transfer catalysis with tetrabutylammonium bromide (TBAB), which reduces reaction time to 6–8 hours .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Key peaks in ¹H NMR (CDCl₃) include δ 8.15–8.10 (d, 2H, aromatic -NO₂), δ 6.95–6.90 (d, 2H, aromatic -OCH₂), δ 4.35–4.30 (t, 2H, -OCH₂CH₂Br), and δ 3.65–3.60 (t, 2H, -CH₂Br) .

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water 70:30) confirms purity (>98%) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 247.0 (calculated 246.06) .

Q. How should this compound be stored to prevent decomposition?

Store in amber glass vials at –20°C under inert gas (N₂ or Ar) to avoid hydrolysis of the bromoethoxy group and nitro group reduction. Decomposition products include 4-nitrophenol (detectable via TLC) and bromoethanol . Use desiccants (e.g., silica gel) to minimize moisture .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of the nitro group, which activates the bromoethoxy moiety for Suzuki-Miyaura couplings. The LUMO energy (–1.8 eV) indicates susceptibility to nucleophilic attack at the bromine site . Molecular dynamics simulations further reveal solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How do isotopic labeling studies (e.g., ¹³C, ²H) aid in tracing the metabolic fate of this compound in biological systems?

Synthesize deuterated analogs (e.g., 1-(2-bromoethoxy-d₄)-4-nitrobenzene) via deuterated 1,2-dibromoethane. LC-MS/MS with selected reaction monitoring (SRM) tracks isotopic patterns in vitro, identifying metabolites like 4-nitrophenyl-d₄-ethanol in hepatic microsomal assays . Such studies clarify oxidative degradation pathways .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for SN2 reactions involving this compound?

Conflicting data on catalytic turnover (e.g., Pd vs. Ni catalysts) arise from steric hindrance by the nitro group. Kinetic isotope effect (KIE) studies (kH/kD = 1.8) confirm a bimolecular mechanism. Side reactions, such as elimination to form vinyl ethers, reduce apparent yields and require optimization of base strength (e.g., Cs₂CO₃ > K₂CO₃) .

Q. Methodological Considerations

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCBDNNEZHPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927853 | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-06-7 | |

| Record name | 13288-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Bromo-4-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.